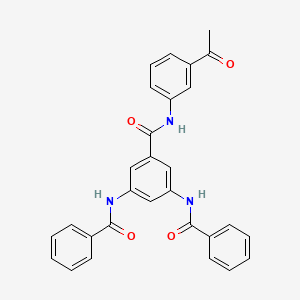
N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide
Descripción general
Descripción
N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide, commonly known as ABT-263, is a small molecule inhibitor of B-cell lymphoma-2 (BCL-2) family proteins. BCL-2 family proteins are responsible for regulating apoptosis, or programmed cell death, in cells. ABT-263 has gained attention in scientific research due to its potential as a therapeutic agent for cancer treatment.
Mecanismo De Acción
ABT-263 binds to the hydrophobic groove of N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide family proteins, preventing them from inhibiting apoptosis. This leads to the activation of the mitochondrial pathway of apoptosis, resulting in the death of cancer cells.
Biochemical and Physiological Effects
ABT-263 has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, enhancing their effectiveness. In addition, ABT-263 has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-263 has several advantages for lab experiments, including its specificity for N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide family proteins and its ability to induce apoptosis in cancer cells. However, it also has limitations, including its low solubility in water and its potential to induce apoptosis in normal cells.
Direcciones Futuras
There are several future directions for research on ABT-263. One area of research is the development of more potent and selective inhibitors of N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide family proteins. Another area of research is the combination of ABT-263 with other chemotherapeutic agents to enhance their effectiveness. Additionally, research is needed to determine the optimal dosing and administration of ABT-263 for cancer treatment.
Aplicaciones Científicas De Investigación
ABT-263 has been extensively studied in scientific research for its potential as a therapeutic agent for cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting N-(3-acetylphenyl)-3,5-bis(benzoylamino)benzamide family proteins, which are often overexpressed in cancer cells and contribute to their survival. ABT-263 has been studied in various types of cancer, including lymphoma, leukemia, and solid tumors.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-3,5-dibenzamidobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O4/c1-19(33)22-13-8-14-24(15-22)30-29(36)23-16-25(31-27(34)20-9-4-2-5-10-20)18-26(17-23)32-28(35)21-11-6-3-7-12-21/h2-18H,1H3,(H,30,36)(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBAVFIASTSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B3555643.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B3555650.png)
![ethyl 4-(4-bromophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3555659.png)
![4-ethyl-5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3555662.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-thienyl)acetamide](/img/structure/B3555680.png)
![N-benzyl-4-[(benzylsulfonyl)amino]-N-methylbenzenesulfonamide](/img/structure/B3555682.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2,5-dichlorobenzenesulfonamide](/img/structure/B3555696.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B3555703.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3555705.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B3555707.png)
![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B3555721.png)

